[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine
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Overview
Description
[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N’-nitro-guanidine is an organic compound known for its applications in agriculture as a systemic insecticide. It is a member of the neonicotinoid class of insecticides, which are designed to mimic the action of nicotine on insect nervous systems. This compound is particularly effective against a wide range of pests, including those that are resistant to other insecticides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N’-nitro-guanidine typically involves the reaction of 6-chloro-3-pyridinecarboxaldehyde with nitroguanidine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N’-nitro-guanidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various by-products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces amino derivatives .
Scientific Research Applications
[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N’-nitro-guanidine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of neonicotinoid insecticides and their environmental impact.
Biology: The compound is studied for its effects on insect physiology and behavior.
Medicine: Research is ongoing into its potential use in developing new insecticides with lower toxicity to non-target organisms.
Mechanism of Action
The mechanism of action of [C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N’-nitro-guanidine involves binding to nicotinic acetylcholine receptors in the nervous system of insects. This binding disrupts normal nerve signal transmission, leading to paralysis and death of the insect. The compound’s selectivity for insect receptors over mammalian receptors accounts for its effectiveness and relative safety in agricultural use .
Comparison with Similar Compounds
Similar Compounds
Imidacloprid: Another neonicotinoid insecticide with a similar mechanism of action.
Acetamiprid: Known for its effectiveness against a broad spectrum of pests.
Thiamethoxam: Noted for its high potency and systemic properties.
Uniqueness
[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N’-nitro-guanidine is unique in its specific binding affinity and effectiveness against resistant pest populations. Its chemical structure allows for modifications that can enhance its properties, making it a versatile tool in pest management .
Properties
CAS No. |
131748-56-6 |
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Molecular Formula |
C7H8ClN5O2 |
Molecular Weight |
229.62 g/mol |
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]-2-nitroguanidine |
InChI |
InChI=1S/C7H8ClN5O2/c8-6-2-1-5(3-10-6)4-11-7(9)12-13(14)15/h1-3H,4H2,(H3,9,11,12) |
InChI Key |
GHBBFPGYBPOUCF-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=NC=C1CN/C(=N\[N+](=O)[O-])/N)Cl |
Canonical SMILES |
C1=CC(=NC=C1CNC(=N[N+](=O)[O-])N)Cl |
Origin of Product |
United States |
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